molecular formula C9H15ClN2O2 B2657271 (3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride CAS No. 2248292-73-9

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride

Cat. No.: B2657271
CAS No.: 2248292-73-9
M. Wt: 218.68
InChI Key: DAJGBRTYQGUVCJ-UHFFFAOYSA-N
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Description

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H14N2O2·HCl It is a derivative of piperidine and isoxazole, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with isoxazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of phenylsilane as a key reagent to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction environments to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidinone and substituted piperidines, which share the piperidine core structure.

    Isoxazole derivatives: Compounds such as isoxazole-4-carboxylic acid and isoxazole-5-carboxamide, which contain the isoxazole ring.

Uniqueness

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride is unique due to its combined piperidine and isoxazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-piperidin-4-yl-1,2-oxazol-5-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7;/h5,7,10,12H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJGBRTYQGUVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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